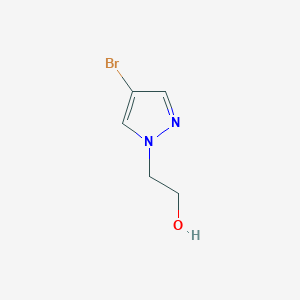

2-(4-bromo-1H-pyrazol-1-yl)ethanol

Description

Significance of Five-Membered Nitrogen-Containing Heterocycles in Medicinal Chemistry and Related Fields

Five-membered nitrogen-containing heterocycles, such as pyrazole (B372694), imidazole (B134444), and triazole, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets with high affinity and selectivity. Their compact size and rich electronic features allow them to mimic peptide bonds and engage in various non-covalent interactions, including hydrogen bonds, and dipole-dipole interactions, which are critical for drug-receptor binding.

The applications of these heterocycles are extensive and continue to grow. For instance, pyrazole-based compounds are known to exhibit a broad spectrum of biological activities. globalresearchonline.net

Academic Relevance of Pyrazole Core Structures

The academic interest in pyrazole core structures is driven by their synthetic accessibility and the diverse biological activities of their derivatives. mdpi.comglobalresearchonline.netbruna.nl Researchers are continually developing novel synthetic methodologies to access functionalized pyrazoles with greater efficiency and regioselectivity. mdpi.com The study of pyrazole chemistry also contributes to a fundamental understanding of heterocyclic reactivity and tautomerism. nih.gov

The versatility of the pyrazole scaffold is a key theme in academic research. Its ability to be readily modified at various positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. acs.org This has led to the identification of numerous pyrazole-containing compounds with potent and selective biological activities.

Specific Focus on Bromo-Substituted Pyrazole Derivatives: Research Gaps and Opportunities

Bromo-substituted pyrazoles, such as 2-(4-bromo-1H-pyrazol-1-yl)ethanol, represent a particularly interesting subclass of pyrazole derivatives. The bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical transformations. Despite their synthetic utility, there are still research gaps and opportunities in the exploration of bromo-substituted pyrazoles.

One area of opportunity lies in the development of more efficient and sustainable methods for the synthesis of these compounds. While several synthetic routes exist, there is a continuous need for greener and more atom-economical approaches.

Furthermore, the full therapeutic potential of many bromo-substituted pyrazole derivatives remains largely unexplored. While some have been investigated for their anticancer and antimicrobial properties, a comprehensive evaluation of their biological activity across a wider range of therapeutic areas is warranted. acs.org There is a particular lack of specific research on the biological profile of this compound itself, representing a clear research gap. Future studies could focus on its potential as an intermediate for the synthesis of novel bioactive molecules or its intrinsic biological properties.

The exploration of the material science applications of bromo-substituted pyrazoles is another promising avenue. Their unique electronic and structural features could be harnessed for the development of novel organic materials with interesting optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUWXYIZJBMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586331 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-81-0 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl Ethanol and Analogous Structures

Classical Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives in the Context of Bromo-Pyrazoles

The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-bifunctional compound. mdpi.comnih.gov This approach, famously pioneered by Knorr, offers a direct pathway to substituted pyrazoles. beilstein-journals.org The primary challenge in this method often lies in controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyl compounds can react with substituted hydrazines to produce a mixture of two regioisomers. mdpi.comnih.govmdpi.com

The key precursors for this synthesis are 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds (including vinyl and acetylenic ketones), and their derivatives. mdpi.commdpi.com To synthesize bromo-pyrazoles, the bromine atom can be pre-installed on either the hydrazine component or the 1,3-dicarbonyl substrate. For instance, the reaction of a brominated 1,3-diketone with hydrazine hydrate (B1144303) would lead to a 4-bromo-pyrazole.

Another classical route involves the cyclocondensation of α,β-unsaturated ketones with hydrazines, which initially forms pyrazolines. These intermediates are then oxidized to the aromatic pyrazole ring. nih.govmdpi.com If the α,β-unsaturated system contains a suitable leaving group, such as in certain vinyl ketones, subsequent elimination can directly yield the pyrazole. mdpi.com

Table 1: Overview of Classical Cyclocondensation Reactions for Pyrazole Synthesis

| Carbonyl Precursor | Hydrazine Component | Key Feature | Common Outcome |

|---|---|---|---|

| 1,3-Diketones | Hydrazine or Substituted Hydrazine | Direct cyclization (Knorr synthesis) | Can produce regioisomeric mixtures with unsymmetrical diketones. mdpi.comnih.gov |

| Acetylenic Ketones | Hydrazine or Substituted Hydrazine | Known for over a century | Often results in a mixture of two regioisomers. mdpi.com |

Multicomponent Reaction (MCR) Strategies for C-Br Bond Formation and Pyrazole Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov These strategies are increasingly applied to pyrazole synthesis, offering advantages in speed and molecular diversity over traditional multi-step methods. nih.gov For the synthesis of bromo-pyrazoles, MCRs can be designed to incorporate a bromine atom either from a brominated starting material or through an in-situ bromination step.

One strategy involves the in-situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester, and hydrazine hydrate can yield complex pyrazole structures like dihydropyrano[2,3-c]pyrazoles. beilstein-journals.org To introduce a bromine atom, a brominated aldehyde could be employed as one of the starting components.

Recent advancements have focused on developing catalyst-free and solvent-free MCRs. A notable example is a metal- and catalyst-free cascade reaction mediated by iodine, which plays a dual role as a Lewis acid and an oxidant, to produce aminopyrazole thioether derivatives. rsc.org Similarly, a four-component reaction involving isoquinoline, activated acetylenes, α-bromoketones, and hydrazine has been developed under catalyst-free, aqueous conditions using ultrasonic irradiation to form polycyclic fused pyrazoles. rsc.org This highlights the potential of using α-bromoketones as a key building block in MCRs to construct bromo-substituted heterocyclic systems.

1,3-Dipolar Cycloaddition Approaches Relevant to Bromo-Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. rsc.orgnih.gov

A highly effective strategy for synthesizing 4-bromo-pyrazoles utilizes this approach. One reported method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides. organic-chemistry.org In this process, both the diazo compounds (generated in situ from tosylhydrazones) and the alkynyl bromides (generated in situ from gem-dibromoalkenes) react to form 3,5-diaryl-4-bromo-1H-pyrazoles with high regioselectivity. organic-chemistry.org

Another innovative approach uses a brominated alkene as an alkyne surrogate. The regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene. nih.gov The reaction proceeds via a bromopyrazoline intermediate, which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov This method circumvents issues related to the preparation and regioselectivity of alkyne cycloadditions.

Contemporary and Green Chemistry Approaches in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green" approaches, including microwave- and ultrasound-assisted synthesis, as well as catalyst-free and solvent-free conditions, have been successfully applied to the synthesis of pyrazole frameworks. rsc.orgtandfonline.com

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgeresearchco.commedicaljournalshouse.com This technology has been extensively used for pyrazole synthesis. nih.gov

A specific protocol for creating a C-4 brominated pyrazole utilizes microwave irradiation in a two-step process. dergipark.org.tr Initially, a 3-aminopyrazole (B16455) is formed by reacting 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile (B2492134) under microwave heating at 150°C. In the subsequent step, this intermediate is subjected to bromination using N-Bromosuccinimide (NBS) in THF, again under microwave irradiation at 150°C for 2 hours, to afford the C-4 brominated pyrazole with a 77% yield. dergipark.org.tr The use of microwave heating significantly accelerates both the cyclization and bromination steps. acs.orgdergipark.org.tr

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 7–9 hours | 9–10 minutes | acs.org |

| Product Yield | Often lower (e.g., 36.9-48.6%) | Significantly higher (e.g., 79-92%) | acs.orgmedicaljournalshouse.com |

| Energy Efficiency | Low, slow, inefficient heating | High, rapid, direct molecular heating | eresearchco.com |

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique provides an alternative energy source that can accelerate reactions, improve yields, and enable syntheses under milder conditions. rsc.org The synthesis of pyrazoles and related heterocycles like pyrazolines and isoxazolines has been successfully achieved using ultrasound. arabjchem.orgnih.gov

For example, 1,5-disubstituted pyrazoles have been synthesized from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) under ultrasound irradiation at 60°C. asianpubs.org This method, which uses a Cu(I) catalyst, shows a tremendous enhancement in reaction rate and improved yields compared to conventional methods. asianpubs.org Furthermore, multicomponent reactions can be effectively promoted by ultrasound. A catalyst-free, four-component synthesis of polycyclic fused pyrazoles from isoquinoline, activated acetylenes, α-bromoketones, and hydrazine was conducted in water at room temperature under ultrasonic irradiation, demonstrating a green and efficient pathway to complex bromo-containing heterocyclic structures. rsc.org

The ultimate goal of many green synthetic protocols is to eliminate the need for both catalysts and solvents, which reduces cost, simplifies purification, and minimizes environmental impact. Several such methods have been developed for pyrazole synthesis. tandfonline.com

One prominent example is the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply by heating under solvent-free conditions. rsc.org This method affords the pyrazole products in high yields without the need for complex work-up or purification steps. The Corradi group also reported a solvent-free, microwave-irradiated synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com

Additionally, multicomponent reactions under solvent-free conditions are gaining traction. One-pot methods using a recyclable organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium at room temperature have been reported for the synthesis of highly functionalized pyrazoles. tandfonline.com Similarly, fully substituted pyrazoles can be synthesized from aldehydes, arylhydrazines, and β-ketoesters under solvent-free conditions using tetrabutylammonium peroxydisulfate (B1198043) as a catalyst. rsc.org These approaches represent significant strides towards truly sustainable chemical manufacturing. nih.gov

Utilization of Benign Catalysts and Biodegradable Composites

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives, with a focus on employing environmentally friendly catalysts and biodegradable materials. rsc.orgresearchgate.net This shift aims to reduce the environmental impact of chemical processes by minimizing waste and avoiding the use of toxic and hazardous substances. nih.gov

Benign Catalysts:

A variety of benign catalysts have been explored for the synthesis of pyrazoles. These catalysts are often characterized by their low toxicity, ready availability, and recyclability. Examples include:

Nickel-based heterogeneous catalysts: These have been used for the one-pot synthesis of pyrazoles through the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.net

Sodium p-toluenesulfonate (NaPTS): This has been employed as a catalyst for the three-component condensation of phenylhydrazine, aldehydes, and malononitrile in an aqueous medium. researchgate.net

Cyanuric acid and 1-methylimidazole: This combination has been used to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles in water under ultrasound irradiation. researchgate.net

Hypervalent iodine-based reagents: These serve as a greener alternative to toxic metal oxidants for the one-pot synthesis of substituted pyrazoles from hydrazides and alkynyl ketones. researchgate.net

Ammonium chloride: This readily available and non-toxic salt has been utilized as a green catalyst for the Knorr pyrazole synthesis. jetir.org

Cellulose supported acidic ionic liquid (Cell-IL): This biopolymer-based heterogeneous catalyst has proven effective in the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. nih.gov

Amberlyst-70: This solid acid catalyst has been used for the aqueous synthesis of pyrazoles from hydrazines or hydrazides and 1,3-diketones at room temperature. mdpi.com

Interactive Table: Examples of Benign Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Reactants | Key Advantages |

| Nickel-based heterogeneous | Condensation | Hydrazines, ketones, aldehydes | Room temperature reaction. researchgate.net |

| NaPTS | Three-component condensation | Phenylhydrazine, aldehydes, malononitrile | Use of water as a solvent. researchgate.net |

| Cyanuric acid/1-methylimidazole | Four-component reaction | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Ultrasound irradiation in aqueous medium. researchgate.net |

| Hypervalent iodine reagents | Intramolecular cyclization | Hydrazides, alkynyl ketones | Environmentally benign alternative to metal oxidants. researchgate.net |

| Ammonium chloride | Knorr pyrazole synthesis | Acetyl acetone, hydrazine hydrate | Inexpensive and non-toxic. jetir.org |

| Cell-IL | Regioselective synthesis | Pyrazole-based starting materials | Biopolymer-based, heterogeneous. nih.gov |

| Amberlyst-70 | Condensation | Hydrazines/hydrazides, 1,3-diketones | Aqueous synthesis at room temperature. mdpi.com |

Biodegradable Composites:

Biodegradable materials are being investigated as supports for catalysts or as components in composite catalysts. rsc.org These materials, which can be broken down by natural processes, help to mitigate long-term environmental pollution. nih.gov

La0.7Sr0.3MnO3 (LSMO) Nano-catalyst: This composite catalyst, with a high surface area and magnetic properties, has been used to efficiently produce pyrano-[2,3-c]-pyrazole scaffolds under ultrasound irradiation in ethanol (B145695). rsc.org

Synthesis of Biodegradable Heterocycles: Research has been conducted on synthesizing biodegradable pyrazole derivatives by incorporating molecules like stearic acid to enhance solubility and reduce toxicity. epa.gov

The use of benign catalysts and biodegradable composites in the synthesis of pyrazole derivatives represents a significant step towards more sustainable and environmentally responsible chemical manufacturing. nih.gov

Flow Chemistry Methodologies for Scalability and Safety Enhancements

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of scalability and safety. mdpi.comgalchimia.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov

Scalability:

The continuous nature of flow chemistry allows for straightforward scaling of reactions. mdpi.comresearchgate.net Instead of using larger and potentially more hazardous reactors, production can be increased by simply running the system for a longer duration or by "scaling out," which involves running multiple flow reactors in parallel. This was demonstrated in the transition from a lab-scale (1 g) to a large-scale (400 g) synthesis of the 3,5-diamino-1H-pyrazole, Disperazol. mdpi.comresearchgate.net

Safety Enhancements:

Flow chemistry significantly improves the safety profile of many chemical reactions, particularly those that are highly exothermic or involve hazardous intermediates. mdpi.commdpi.com

Handling of Hazardous Reagents: The small reaction volumes within a flow reactor minimize the amount of hazardous material present at any given time. nih.gov This is particularly advantageous when dealing with unstable intermediates like diazonium salts or energetic materials with a high nitrogen-to-carbon ratio. mdpi.comresearchgate.net For instance, the potentially hazardous diazotization step in the synthesis of Disperazol was successfully converted to a safe and manageable flow chemistry step. mdpi.comresearchgate.net

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling rapid heating and cooling and preventing thermal runaways in exothermic reactions. nih.gov This allows reactions to be performed at temperatures above the solvent's boiling point, often leading to faster reaction rates. nih.gov

Reduced Exposure to Toxic Substances: The enclosed nature of flow systems reduces operator exposure to toxic chemicals. nih.gov

Examples of Flow Synthesis of Pyrazoles:

A two-step flow process has been developed for the synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by condensation with hydrazine. galchimia.com

A continuous-flow method for synthesizing 3,5-disubstituted pyrazoles involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides and subsequent reaction with hydrazine derivatives. mdpi.com

A rapid, modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, which involves the formation of diazoalkanes and their subsequent [3+2] cycloaddition. nih.gov

Interactive Table: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Requires larger reactors, can be challenging. | Easily scalable by extending run time or parallelization. mdpi.comresearchgate.net |

| Safety | Higher risk with hazardous reagents and exotherms. mdpi.com | Smaller reaction volumes enhance safety. nih.gov |

| Heat Transfer | Less efficient, potential for thermal runaways. | Excellent heat transfer, precise temperature control. nih.gov |

| Reaction Control | Less precise control over parameters. | Precise control over temperature, pressure, and time. mdpi.com |

| Handling Intermediates | Isolation of unstable intermediates can be hazardous. | Unstable intermediates can be generated and used in situ. mdpi.comresearchgate.net |

Strategies for Regioselective Bromination of the Pyrazole Ring

The regioselective bromination of the pyrazole ring is a critical step in the synthesis of many functionalized pyrazole compounds. The position of bromination is influenced by the substituents on the pyrazole ring and the reaction conditions employed.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. This preference is attributed to the electronic properties of the heterocyclic ring. cdnsciencepub.com

Reagents and Conditions for Regioselective Bromination:

A variety of brominating agents and reaction conditions have been utilized to achieve regioselective bromination of pyrazoles:

N-Bromosuccinimide (NBS): NBS is a commonly used reagent for the bromination of pyrazoles. For example, 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles have been synthesized by brominating the corresponding pyrazole ring with NBS. mdpi.com Similarly, a 7-bromo-substituted pyrazole derivative was obtained through selective bromination with NBS. mdpi.com

Bromine in Acetic Acid: The reaction of an acetyl derivative with bromine in acetic acid can yield a bromoacetyl derivative.

Bromine in Concentrated Sulfuric Acid with Silver Sulfate: This reagent system, known as the Derbyshire-Waters reagent, is a powerful brominating agent. cdnsciencepub.com It is believed that AgBr2+ is the effective electrophilic species in this mixture. cdnsciencepub.com This method has been used for the bromination of 1-phenylpyrazole, yielding 1-p-bromophenylpyrazole. cdnsciencepub.com

Lithium Bromide with Boron Trifluoride Etherate: Aromatic bromination of heteroarenes, including pyrazoles, can be achieved using LiBr with BF3·Et2O under mild aerobic conditions. researchgate.net

Photocatalytic Three-Component Reaction: A method involving the reaction of enaminones, hydrazines, and CBr4 under visible light photocatalysis provides a regioselective synthesis of 4-bromo-substituted pyrazoles. organic-chemistry.org

Factors Influencing Regioselectivity:

Substituents on the Pyrazole Ring: The electronic nature of the substituents on the pyrazole ring can direct the position of bromination. For example, in 1-phenylpyrazole, nitration occurs on the phenyl ring, while bromination in inert solvents occurs at the 4-position of the pyrazole ring. cdnsciencepub.com

Reaction Medium: The acidity of the reaction medium can significantly alter the regioselectivity. In strongly acidic solutions, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and leading to substitution on other parts of the molecule, such as a phenyl substituent. cdnsciencepub.com

Interactive Table: Reagents for Regioselective Pyrazole Bromination

| Reagent | Substrate Example | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole | C4 | mdpi.com |

| Bromine in H2SO4/Ag2SO4 | 1-Phenylpyrazole | para-position of phenyl ring | cdnsciencepub.com |

| LiBr/BF3·Et2O | Heteroarenes | Not specified | researchgate.net |

| CBr4 (photocatalytic) | Enaminones and hydrazines | C4 | organic-chemistry.org |

Synthesis of Precursor Molecules Bearing the Bromo-Pyrazole Moiety

The synthesis of precursor molecules containing the bromo-pyrazole moiety is a crucial step for the subsequent elaboration into more complex structures, including 2-(4-bromo-1H-pyrazol-1-yl)ethanol. These precursors often serve as versatile building blocks in organic synthesis.

A key precursor for many bromo-pyrazole derivatives is 2-bromo-1-(1H-pyrazol-4-yl)ethanone . This compound can be synthesized and used as a starting material for a variety of heterocyclic compounds. For instance, it reacts with thioamide derivatives to form 4-pyrazolylthiazoles. cu.edu.egresearchgate.net

Synthetic Routes to Bromo-Pyrazole Precursors:

Several synthetic strategies have been developed to access precursor molecules bearing the bromo-pyrazole group:

From Maleic Acid Diesters: A method for preparing a bromo-pyrazole intermediate involves the reaction of a maleic acid diester with 3-chloro-5-R1-2-hydrazinopyridine in an alkaline solution. This forms a pyrazole-5-carboxylate sodium salt, which is then reacted with phosphorus oxybromide to yield the 3-bromo-pyrazole derivative. google.com

From 1,3-Diketones: The coupling reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) with a diazonium salt of 4-bromoaniline (B143363) can produce a precursor that, upon cyclocondensation with hydrazines, yields substituted pyrazoles. dergipark.org.tr

From Vinylpyrazoles: The bromination of 1-vinylpyrazoles can lead to a mixture of products, including 1-(1',2'-dibromo)ethylpyrazoles and the product of electrophilic substitution at the C4 position. nih.gov

Dehydrohalogenation of Haloethylpyrazoles: 1-Vinylpyrazoles can be prepared by the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. nih.gov For example, 3,4,5-tribromo-1-vinylpyrazole has been synthesized from 3,4,5-tribromopyrazole (B16341) and 1,2-dibromoethane. nih.gov

Examples of Bromo-Pyrazole Precursors and their Reactions:

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This versatile precursor reacts with thioamide derivatives to yield 4-pyrazolylthiazoles and with thiourea (B124793) derivatives to produce 2-amino-4-pyrazolylthiazoles. cu.edu.eg It also reacts with thiosemicarbazone derivatives to afford arylidenehydrazinyl-(1H-pyrazol-4-yl)thiazoles. cu.edu.eg

3-Bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate: This compound is a key intermediate in the synthesis of certain agrochemicals. google.com

The development of efficient and regioselective methods for the synthesis of these bromo-pyrazole precursors is of significant interest for the construction of a wide range of biologically active molecules and functional materials.

Computational Chemistry Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Ethanol and Bromo Pyrazole Scaffolds

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal computational techniques for predicting how a ligand, such as a bromo-pyrazole derivative, might bind to a biological target, typically a protein or enzyme. nih.goveurasianjournals.com This approach is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. For pyrazole (B372694) derivatives, these studies have been instrumental in elucidating their potential as inhibitors for a wide range of enzymes. For instance, various pyrazole-based compounds have been computationally screened against protein kinases, which are crucial targets in cancer therapy. nih.govjocpr.com Studies have explored their interactions with targets like AKT1, AKT2, BRAF V600E, EGFR, and RET kinase. eurasianjournals.comjocpr.comnih.gov

The binding mode analysis often reveals key interactions that stabilize the ligand-protein complex. Common interactions for pyrazole scaffolds include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the protein's active site, such as Asp93 and Thr184 in Heat Shock Protein 90 (Hsp90). nih.govarabjchem.org

Hydrophobic Interactions: The aromatic pyrazole ring and any associated phenyl or alkyl groups frequently engage in hydrophobic interactions (e.g., π-π or π-alkyl stacking) with nonpolar residues like Leu107 and Phe138 in the binding pocket. nih.gov

Halogen Bonding: The bromine atom on the pyrazole scaffold can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

These docking studies not only predict the binding affinity but also provide a structural rationale for the observed biological activity, guiding the design of new derivatives with improved potency and selectivity. eurasianjournals.comnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Scaffold/Derivative | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α | Interaction at ATP-binding sites | jocpr.com |

| Pyrazole-based compounds | RET Kinase | Hydrogen bonds and hydrophobic interactions | eurasianjournals.comnih.gov |

| Pyrazole/Pyrimidine scaffolds | Hsp90 | Hydrogen bonds with Asp93, Thr184; Hydrophobic interactions with Leu107, Phe138 | nih.gov |

| (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-R-phenyl-1H-pyrazole | Calcium (Ca2+) channels | Inhibition of PAF-initiated Ca2+ signaling | arabjchem.org |

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules like 2-(4-bromo-1H-pyrazol-1-yl)ethanol. eurasianjournals.com DFT is used to determine the electronic structure, stability, and reactivity of molecules from first principles.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com For pyrazole derivatives, the HOMO is often localized on the π-electron-rich pyrazole and phenyl rings, while the LUMO distribution depends on the specific substituents. nih.govnih.gov DFT calculations at levels like B3LYP/6-311++G** are commonly used to compute these orbital energies. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.907 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.449 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.458 | Indicates molecular stability and reactivity. A larger gap implies higher stability. |

Note: The values are illustrative for a 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule and serve as an example of typical FMO analysis results. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity patterns. researchgate.netchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov

For a molecule like this compound, the MEP map would typically show negative potential around the electronegative nitrogen atoms of the pyrazole ring, the oxygen atom of the ethanol (B145695) group, and the bromine atom. These sites are potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the pyrazole ring would exhibit positive potential, acting as hydrogen bond donors. This analysis helps predict how the molecule will interact with biological targets and solvents. nih.govresearchgate.net

Spectroscopic Parameter Prediction and Validation with Experimental Data (e.g., NMR, IR, UV-Vis)

A powerful application of DFT is the prediction of spectroscopic properties. dntb.gov.ua Calculated NMR (1H and 13C) chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to validate the computed molecular structure. jocpr.comnih.govnih.gov

DFT methods, such as B3LYP with a 6-311+G** basis set, are used to optimize the molecular geometry and then calculate the vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong correlation with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts, which generally show good agreement with experimental findings. nih.gov Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, predicting the electronic transitions and absorption maxima (λmax). eurjchem.com This comparison between theoretical and experimental spectra is crucial for confirming the structure of newly synthesized compounds like bromo-pyrazole derivatives. researchgate.netresearchgate.net

Thermodynamic Stability and Reactivity Descriptors

From the electronic properties calculated by DFT, several "global reactivity descriptors" can be derived to quantify a molecule's thermodynamic stability and reactivity. nih.govnih.gov These descriptors are based on the HOMO and LUMO energies and provide a more quantitative picture of chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-(I+A)/2).

These parameters are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure with biological activity. nih.gov

Table 3: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation or change; related to stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency. |

| Electronegativity (χ) | -μ | Power to attract electrons. |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons. |

| Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to explore the conformational flexibility of the ligand and the protein, providing a more realistic representation of the binding event in a physiological environment (e.g., in water). nih.govnih.gov

In a typical MD simulation, a docked ligand-protein complex is simulated for a period, often ranging from nanoseconds to microseconds. nih.govresearchgate.net The simulation tracks the movements of all atoms based on a force field, which describes the potential energy of the system. Analysis of the simulation trajectory can reveal:

Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound. acs.org

Key Interaction Persistence: MD allows researchers to monitor the persistence of interactions found in docking, such as hydrogen bonds, over the course of the simulation. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are missed in rigid docking studies.

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities. nih.govacs.org

For pyrazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like RET kinase and Hsp90α, validating the binding modes predicted by docking and providing a deeper understanding of the dynamic nature of the interaction. nih.govresearchgate.net

In Silico Pharmacokinetic and Toxicological Profiling (ADMETox)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the development of new therapeutic agents. In silico ADMET prediction models serve as a rapid and cost-effective preliminary screening tool, enabling the early identification of potential liabilities in drug candidates and thereby reducing the likelihood of late-stage failures. For pyrazole derivatives, including bromo-pyrazole scaffolds, these computational methods are instrumental in assessing their drug-likeness and safety profiles. researchgate.netbrazilianjournals.com.brjchemlett.com

Studies on various pyrazole derivatives have utilized computational tools to predict their pharmacokinetic and toxicological characteristics. jchemlett.comnih.gov These analyses typically involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess compliance with established drug-likeness rules, like Lipinski's Rule of Five. brazilianjournals.com.br For instance, in silico assessments performed on substituted pyrazole derivatives predicted favorable drug-like and pharmacokinetic properties. researchgate.net

The predictive models for bromo-pyrazole scaffolds, by extension, would focus on several key ADMET parameters. High gastrointestinal absorption is often predicted for compounds with good solubility and permeability characteristics. brazilianjournals.com.brjchemlett.com The ability to penetrate the blood-brain barrier is another crucial factor, particularly for neurologically active agents. jchemlett.com Furthermore, interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family, are evaluated to foresee potential drug-drug interactions. brazilianjournals.com.br Toxicity predictions encompass assessments for mutagenicity (Ames test), carcinogenicity, and potential for organ toxicity. brazilianjournals.com.brjchemlett.com For many heterocyclic compounds, including pyrazole derivatives, in silico models have shown a low toxicity profile, indicating they are not likely to be carcinogenic or cause skin sensitization. brazilianjournals.com.brjchemlett.com

Table 1: Predicted ADMET Properties for Representative Pyrazole Scaffolds

| Parameter | Predicted Outcome | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Permeable | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable | Compound specific; crucial for CNS-targeting drugs. |

| P-glycoprotein (P-gp) Inhibition | Non-inhibitor | Reduced potential for drug-drug interactions and efflux. |

| Metabolism | ||

| CYP450 Enzyme Inhibition | Potential inhibitor of various isoforms (e.g., 1A2, 2C9, 2C19, 3A4) | Indicates a likelihood of metabolic drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Negative | Suggests a low probability of being mutagenic. |

| Carcinogenicity | Negative | Indicates a low likelihood of causing cancer. |

Hirshfeld Surface Analysis for Supramolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into the forces that govern crystal packing. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule exceeds that of all its neighbors. mdpi.com For bromo-pyrazole scaffolds, this analysis reveals the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and halogen bonds.

In the crystal structures of compounds containing bromo-phenyl and pyrazole rings, Hirshfeld analysis has shown that the molecular packing is often governed by a combination of H···H, C···H/H···C, and Br···H/H···Br contacts. nih.govresearchgate.netnih.gov The analysis generates two-dimensional fingerprint plots that summarize these interactions. For example, in the crystal structure of a bromophenyl-containing pyridone, H···H interactions accounted for 36.2% of the total Hirshfeld surface, C···H/H···C for 21.6%, and Br···H/H···Br for 10.8%. nih.gov Similarly, for a dibromo-substituted tetrahydroquinoline, the contributions were 36.9% for H···H, 28.2% for Br···H/H···Br, and 24.3% for C···H/H···C interactions. researchgate.net

The presence of the bromine atom introduces the possibility of halogen bonding and other specific contacts like C-Br···π interactions, which can significantly influence the supramolecular assembly. nih.gov The dnorm surface, a key feature of Hirshfeld analysis, highlights these intermolecular contacts with red spots indicating close contacts. nih.govmdpi.com In many pyrazole derivatives, the packing is further stabilized by π–π stacking interactions between the aromatic rings. nih.govas-proceeding.com The analysis of these weak interactions is crucial for understanding the solid-state properties of these compounds. mdpi.comnih.gov

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for Representative Bromo-Heterocyclic Compounds

| Intermolecular Contact | Contribution Range (%) | Type of Interaction |

| H···H | 36 - 61% | van der Waals forces |

| O···H/H···O | 20 - 31% | Hydrogen bonding |

| Br···H/H···Br | 10 - 28% | Halogen bonding / van der Waals |

| C···H/H···C | 10 - 24% | van der Waals / C-H···π interactions |

| N···H/H···N | 6 - 12% | Hydrogen bonding |

Machine Learning Applications in Pyrazole Derivative Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic compounds. eurasianjournals.combohrium.commdpi.com In the context of pyrazole derivatives, ML algorithms are increasingly employed for a variety of applications, from predicting biological activity to designing novel molecular structures with desired properties. eurasianjournals.comresearchgate.net

Machine learning models, particularly deep neural networks, are trained on large datasets of chemical compounds and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. bohrium.comconnectjournals.com These models can then be used to screen virtual libraries of pyrazole derivatives, predicting their efficacy and identifying promising candidates for synthesis and further testing. mdpi.comconnectjournals.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. eurasianjournals.comchemrxiv.org

Furthermore, generative ML models are being used to design entirely new pyrazole-based molecules. chemrxiv.org These models learn the underlying patterns and rules of chemical structures from existing data and can then generate novel compounds that are predicted to have high activity and favorable drug-like properties. chemrxiv.org Machine learning is also applied to predict the outcomes of chemical reactions, aiding in the planning of efficient synthetic routes for the discovered pyrazole derivatives. mdpi.com The application of these computational techniques is not only accelerating the pace of discovery but also enhancing the quality of the drug candidates that move forward in the development pipeline. bohrium.comresearchgate.net

Table 3: Applications of Machine Learning in Pyrazole Derivative Research

| Application Area | Machine Learning Technique(s) | Objective |

| Virtual Screening | Deep Neural Networks, Support Vector Machines, Random Forest | Predict bioactivity and toxicity of large compound libraries. bohrium.comresearchgate.net |

| QSAR Modeling | Multilinear Regression, Artificial Neural Networks | Establish relationships between chemical structure and biological activity. researchgate.netconnectjournals.com |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel pyrazole derivatives with optimized properties. chemrxiv.org |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify efficient and viable synthetic pathways for target molecules. mdpi.com |

| Property Prediction | Various Regression and Classification Models | Predict physicochemical and ADMET properties. bohrium.comresearchgate.net |

Biological and Pharmacological Research of 2 4 Bromo 1h Pyrazol 1 Yl Ethanol Derivatives

Anticancer Activity and Mechanisms of Action

The development of novel anticancer agents remains a critical challenge in medicinal chemistry, and pyrazole (B372694) derivatives have emerged as a promising class of compounds. Many derivatives have shown the ability to interact with multiple biological targets involved in cancer progression, including key enzymes and structural proteins.

A significant body of research has demonstrated the cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

Substituted pyrazole derivatives have shown notable activity against human breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), and lung cancer (A549) cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxicity against MCF-7, A549, and PC-3 (prostate cancer) cells, with some compounds showing IC₅₀ values in the low micromolar range. Similarly, novel fused pyrazole derivatives displayed potent activity against the HepG2 cell line, with several compounds being approximately ten times more active than the reference drug erlotinib.

Other studies have highlighted the efficacy of pyrazole-oxindole conjugates against various cancer cell lines and naphthyl-pyrazole hybrids have shown potent activity against the MCF-7 cell line. The cytotoxic potential is often dependent on the specific substitutions on the pyrazole core. For example, in one study, pyrazole compounds L2 and L3 showed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. Another novel pyrazole derivative, PTA-1, was identified as a potent cytotoxic agent against a range of cancer cell lines.

Below is a table summarizing the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fused Pyrazole Derivatives (1, 2, 4, 8, 11, 12, 15) | HepG2 | 0.31 - 0.71 | |

| Pyrazolylthiazole Derivative (18c) | HepG2 | 0.97 | |

| Pyrazolylthiazole Derivative (21a) | HepG2 | 3.26 | |

| Pyrazolylthiazole Derivative (18b) | HepG2 | 3.57 | |

| 1,3,5-Trisubstituted Pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 | 3.9 - 35.5 | |

| Pyrazole Compound (L2) | CFPAC-1 | 61.7 | |

| Pyrazole Compound (L3) | MCF-7 | 81.48 | |

| Pyrazole Derivative (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) |

One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating cancerous cells, and its activation is a hallmark of many effective chemotherapeutic agents.

Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through various signaling pathways. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were found to induce dose- and time-dependent cell toxicity in the triple-negative breast cancer cell line MDA-MB-468. The most active compound, 3f, provoked apoptosis, which was associated with an increased level of reactive oxygen species (ROS) and activation of caspase 3.

Further research on other pyrazole derivatives confirmed their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, -8, and -9. For instance, compound 18c, a bis-pyrazolylthiazole derivative, was found to significantly activate apoptotic cell death in HepG2 cells. It upregulated the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Additionally, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that plays a vital role in cell growth and is often overexpressed in various cancers. Several pyrazole derivatives have been designed as potent inhibitors of EGFR. For example, compound 18c, a symmetric bis-pyrazolylthiazole, exhibited promising inhibitory activity against both EGFR and HER-2 (Human Epidermal Growth Factor Receptor 2). Other fused pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Drugs that interfere with tubulin polymerization are among the most successful anticancer agents. Certain pyrazole-oxindole conjugates and a novel pyrazole derivative known as PTA-1 have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

CDKs (Cyclin-Dependent Kinases): CDKs are enzymes that regulate the cell cycle. Their dysregulation is a common feature of cancer. Pyrazole-based compounds like AT7519 have been reported as inhibitors of CDKs. The ability of pyrazole derivatives to inhibit various CDKs makes them attractive candidates for cancer therapy.

DNA: Some pyrazole derivatives can interact with and damage DNA, leading to genotoxic stress and cell death. Studies using comet assays have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can cause DNA strand breaks. Additionally, other pyrazole derivatives have been found to act as dual inhibitors of DNA gyrase and DHFR (dihydrofolate reductase), enzymes essential for DNA replication and repair.

BTK (Bruton's Tyrosine Kinase): BTK is another important target in cancer therapy, particularly for B-cell malignancies. Pyrazole derivatives have also been explored as potential BTK inhibitors.

Structure-activity relationship (SAR) studies are essential for optimizing the design of more potent and selective anticancer agents. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence their biological activity.

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

In addition to their anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents, and pyrazoles represent a promising scaffold for their development.

Derivatives of pyrazole have been evaluated against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Numerous studies have reported the antibacterial and antifungal activities of various pyrazole derivatives. For example, newly synthesized pyrazole-acrylamide conjugates showed significant activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans. A series of 4-functionalized pyrazole derivatives also showed pronounced effects against strains of S. aureus and E. coli.

Specifically, derivatives of 4-bromo-pyrazole have been investigated. One study evaluated 4-bromo-2-(1H-pyrazol-3-yl)phenol, which showed some inhibitory effect against E. coli. A collection of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with low toxicity to human cells.

The following table presents the MIC values for selected pyrazole derivatives against various microbial strains.

| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone (21a) | S. aureus | 62.5-125 | |

| Hydrazone (21a) | B. subtilis | 62.5-125 | |

| Hydrazone (21a) | C. albicans | 2.9-7.8 | |

| Pyrazole Derivative (7b) | Various Pathogens | 0.22 - 0.25 | |

| Pyrazole Derivative (5a) | S. aureus | 0.25 | |

| Pyrazole Derivative (5a) | E. coli | 0.25 | |

| Pyrazole Derivative (79) | Various Bacteria | 0.78 | |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles (8) | S. aureus (MRSA) | 25.1 µM |

Antifungal Activity Against Pathogenic Fungi

Derivatives of the pyrazole scaffold have demonstrated notable efficacy against a range of pathogenic fungi. Research indicates that the antifungal potency is influenced by the specific substitutions on the pyrazole ring.

Studies have evaluated these compounds against clinically and agriculturally relevant fungi. For instance, certain pyrazole derivatives show significant activity against Aspergillus niger and Aspergillus flavus. In one study, a specific derivative, compound 3b , produced inhibition zone diameters (IZD) of 32.0 mm and 30.0 mm against A. niger and A. flavus, respectively, which was comparable or superior to the standard antifungal drug Fluconazole. nih.gov Another compound, 10b , was also effective, particularly against A. niger (28 mm IZD) and Penicillium chrysogenum (20 mm IZD). nih.gov However, resistance was observed in some fungal species, such as Rhizoctonia oryzae, which showed resistance to all tested pyrazole compounds in the same study. nih.gov

Fluorinated pyrazole aldehydes have been investigated for their effects on phytopathogenic fungi. nih.govmdpi.com The 2-chlorophenyl derivative (H9 ) showed the highest inhibition against Sclerotinia sclerotiorum (43.07% inhibition) and Fusarium culmorum (46.75% inhibition). nih.govmdpi.com Additionally, derivatives have been tested against Fusarium oxysporum, with some compounds showing minimum inhibitory concentration (MIC) values between 28–30 mg/mL, similar to the standard drug miconazole. mdpi.com

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| Pyrazole 3b | Aspergillus niger | Inhibition Zone Diameter (IZD) | 32.0 mm | nih.gov |

| Pyrazole 3b | Aspergillus flavus | Inhibition Zone Diameter (IZD) | 30.0 mm | nih.gov |

| Pyrazole 10b | Aspergillus niger | Inhibition Zone Diameter (IZD) | 28.0 mm | nih.gov |

| Pyrazole 10b | Penicillium chrysogenum | Inhibition Zone Diameter (IZD) | 20.0 mm | nih.gov |

| Derivative H9 | Sclerotinia sclerotiorum | Percent Inhibition | 43.07% | nih.govmdpi.com |

| Derivative H9 | Fusarium culmorum | Percent Inhibition | 46.75% | nih.govmdpi.com |

| Derivatives 37/38 | Fusarium oxysporum | Min. Inhibitory Conc. (MIC) | 28-30 mg/mL | mdpi.com |

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)

While the broad-spectrum activity of pyrazole derivatives is well-documented, the precise mechanisms of their antimicrobial action are often not fully elucidated and can vary between different derivatives and target organisms. nih.govnih.gov However, several studies have provided valuable mechanistic insights.

One proposed mechanism for the antifungal effect of certain pyrazole derivatives is the inhibition of crucial fungal enzymes. Molecular docking studies on fluorinated pyrazole aldehydes suggest that their antifungal activity may stem from the inhibition of proteinase K, an enzyme vital for fungal growth and pathogenesis. nih.govmdpi.com

In the context of antibacterial action, which can inform the broader antimicrobial potential, some pyrazole derivatives are predicted to function as DNA gyrase inhibitors. nih.gov DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to cell death. This suggests that targeting DNA metabolism could be a key mechanism for some pyrazole compounds. nih.gov

Furthermore, investigations into the nature of the antimicrobial effect have shown that some derivatives act as bacteriostatic agents. For example, a pyrazoline derivative (compound 9 ) was found to inhibit the growth of Staphylococcus aureus rather than killing the bacteria outright, indicating a bacteriostatic mechanism. nih.gov The metabolic stability of the pyrazole nucleus makes it a valuable scaffold for developing novel antimicrobial agents that can potentially overcome existing resistance mechanisms. nih.gov

Anti-inflammatory Properties

Derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethanol have been extensively studied for their anti-inflammatory potential, primarily through their ability to modulate key pathways in the inflammatory cascade.

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. scholarsresearchlibrary.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. scholarsresearchlibrary.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes.

Research has focused on developing pyrazole derivatives that selectively inhibit COX-2 over COX-1. nih.gov Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective functions of COX-1. scholarsresearchlibrary.com

Numerous studies have synthesized and evaluated diarylpyrazole derivatives for their COX inhibitory activity. For example, a series of 1,5-diarylpyrazoles, including a 4-bromophenyl derivative (10a ), were tested for their ability to inhibit ovine COX-1 and COX-2. tandfonline.com Compound 10e in this series, the 4-nitrophenyl-methanesulphonylphenyl derivative, demonstrated a high COX-2 selectivity index (S.I. = 10.67), which was superior to the reference drug celecoxib (B62257) (S.I. = 9.29). tandfonline.com Other derivatives also showed potent, nanomolar-level inhibition of COX-2. nih.gov

Beyond COX enzymes, pyrazole derivatives have been shown to inhibit other inflammatory mediators.

15-Lipoxygenase (15-LOX): Certain pyrazole hybrids have been identified as potent inhibitors of 15-LOX, an enzyme involved in the biosynthesis of inflammatory leukotrienes. nih.gov

TGF-β and NLRP3 Inflammasome: A pyrazole derivative, J-1063 , was found to exert anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β-Smad signaling pathway and the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.govfrontiersin.org

TREM2/SYK Pathway: Other derivatives have been shown to modulate inflammatory responses in microglia through the TREM2/SYK signaling axis, which can promote anti-inflammatory mechanisms. acs.org

Table 2: In Vitro COX-2 Inhibition by Selected Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (SI) | Source(s) |

|---|---|---|---|

| 2a | 19.87 | - | nih.gov |

| 3b | 39.43 | 22.21 | nih.gov |

| 4a | 61.24 | 14.35 | nih.gov |

| 5b | 38.73 | 17.47 | nih.gov |

| 5e | 39.14 | 13.10 | nih.gov |

| 10e | 0.85 µM* | 10.67 | tandfonline.com |

Note: Value reported in µM in the source.

The anti-inflammatory potential of pyrazole derivatives has been substantiated through various in vitro and in vivo experimental models.

In Vitro Assays: The primary in vitro assays involve enzymatic tests to quantify the inhibition of specific targets like COX-1 and COX-2, as detailed in the previous section. nih.govtandfonline.com These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), providing a measure of potency and selectivity. nih.gov Additionally, studies have measured the inhibition of prostaglandin (B15479496) E₂ (PGE₂) production in cell-based assays, confirming that COX enzyme inhibition translates to a functional reduction in inflammatory mediators. nih.gov

In Vivo Assays: The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. Compounds that demonstrate potent COX-2 inhibition in vitro are often advanced to this model. nih.govnih.gov In this test, inflammation is induced by injecting carrageenan into a rat's paw, and the reduction in swelling (edema) after administration of the test compound is measured over time. The most potent derivatives from in vitro studies have shown activity comparable or superior to reference drugs like celecoxib and ibuprofen (B1674241) in this assay. nih.govtandfonline.com Other in vivo models include the TAA (thioacetamide)-induced mouse liver fibrosis model, which was used to evaluate the anti-fibrotic and anti-inflammatory effects of the derivative J-1063. nih.gov

Antioxidant Potential

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have been identified as having significant antioxidant potential, capable of neutralizing harmful free radicals.

The antioxidant capacity of pyrazole derivatives is commonly evaluated using a variety of established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods used to assess antioxidant activity. The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govlew.ro Numerous studies have shown that pyrazole derivatives exhibit potent DPPH scavenging activity, with some compounds showing IC₅₀ values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govlew.ro For instance, pyrazole derivatives 5g and 5h showed excellent DPPH scavenging with IC₅₀ values of 0.245 µM and 0.284 µM, respectively, which was superior to the ascorbic acid standard (IC₅₀ = 0.483 µM). nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. One study found that among a series of pyrazoline derivatives, compound 2 had the highest FRAP value, indicating significant electron-donating capacity. researchgate.net

Other assays used to confirm antioxidant potential include hydroxyl radical scavenging, nitric oxide (NO) radical scavenging, and the cupric reducing antioxidant capacity (CUPRAC) assay. nih.govnih.govlew.ro The results from these varied assays confirm that the pyrazole scaffold can be modified to produce compounds with substantial potential to combat oxidative stress.

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Assay | Result (IC₅₀ or equivalent) | Standard (Control) | Source(s) |

|---|---|---|---|---|

| 5g | DPPH | 0.245 µM | Ascorbic Acid (0.483 µM) | nih.gov |

| 5h | DPPH | 0.284 µM | Ascorbic Acid (0.483 µM) | nih.gov |

| 2b | DPPH | 9.91 µg/mL (SC₅₀) | - | lew.ro |

| 2b | CUPRAC | 10.56 mM TEAC/mg | - | lew.ro |

| Pyrazoline 5 | DPPH | Highest in series | - | researchgate.net |

| Pyrazoline 2 | FRAP | Highest in series | - | researchgate.net |

Oxidative Stress Mitigation Mechanisms

Research has shown that pyrazole derivatives can act as potent antioxidants. nih.govnih.gov Their mechanisms of action often involve scavenging free radicals, which are unstable molecules that can cause damage to cells, proteins, and DNA. nih.gov For instance, certain pyrazole-benzimidazolone hybrids have demonstrated significant antioxidant activity, with some compounds exhibiting better radical scavenging capabilities than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov The antioxidant potential of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide (NO) scavenging assay, and superoxide (B77818) radical scavenging assay. nih.gov In vivo studies have further supported these findings, showing that some pyrazole derivatives can enhance the activity of antioxidant enzymes like catalase and increase levels of glutathione, a major cellular antioxidant, while reducing lipid peroxidation. nih.gov

The structure of the pyrazole derivative plays a crucial role in its antioxidant activity. For example, the presence of specific substituent groups can significantly influence its ability to neutralize free radicals. nih.gov Molecular docking studies have also provided insights into how these compounds interact with and inhibit enzymes involved in oxidative stress, such as 15-lipoxygenase (15-LOX). nih.gov

| Compound | IC50 (µM) - TAC Method | Reference - Ascorbic Acid IC50 (µM) | Reference - BHT IC50 (µM) |

|---|---|---|---|

| 5c | 14.00 ± 0.14 | 88.12 ± 0.23 | 31.76 ± 1.22 |

| 6b | 12.47 ± 0.02 | ||

| 6c | 12.82 ± 0.10 |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes, highlighting their potential as therapeutic agents for a range of conditions.

Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a key role in regulating blood pressure. google.comwipo.int Inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in muscle relaxation, vasodilation, and a drop in blood pressure. google.com The design of these inhibitors often involves creating a structure that can effectively bind to the active site of the PDE5 enzyme. nih.gov Research has led to the development of potent and selective PDE5 inhibitors based on the pyrazole scaffold. nih.govlbl.gov For instance, a 4,000-fold increase in potency was achieved for a pyrazole carboxylic ester scaffold through a few rounds of chemical synthesis and structural analysis. lbl.gov

Derivatives of pyrazole have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govbohrium.comdergipark.org.tr By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, which is beneficial for cognitive function. dergipark.org.tr

Several studies have synthesized and evaluated various pyrazole derivatives for their cholinesterase inhibitory activity. dergipark.org.trnih.gov For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated potent AChE inhibition in the nanomolar range. nih.gov Specifically, compounds with a chloro substituent were found to be more effective AChE inhibitors. nih.gov Another study on N-phenylacetamide derivatives bearing a pyrazole ring also showed moderate and selective AChE inhibitory activity. dergipark.org.tr Some pyrazoline derivatives have also been identified as potent and selective AChE inhibitors, with some compounds showing activity comparable to the standard drug donepezil. nih.govacs.org

It is noteworthy that many of these derivatives show selectivity for AChE over BuChE, which can be a desirable property for reducing potential side effects. dergipark.org.tr

| Compound Series | Most Potent Compounds | IC50/pIC50 Values | Reference Compound | Reference IC50/pIC50 |

|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole | 3e, 3j | pIC50 = 4.2, 4.14 | Donepezil | pIC50 = 4.92 nih.gov |

| N-phenylacetamide-pyrazole | 3 | IC50 = 8.97 µM | --- | --- |

| 4 | IC50 = 8.32 µM dergipark.org.tr | |||

| Pyrazoline derivatives | 2l | IC50 = 0.040 µM | Donepezil | IC50 = 0.021 µM nih.govacs.org |

| 2j | IC50 = 0.062 µM nih.gov | |||

| 2a | IC50 = 0.107 µM nih.gov | |||

| 2g | IC50 = 0.122 µM nih.gov |

α-Glucosidase Inhibition: Pyrazole-based compounds have emerged as promising inhibitors of α-glucosidase, an enzyme targeted in the treatment of type 2 diabetes mellitus. nih.govresearchgate.net Inhibition of this enzyme slows down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. tandfonline.com Numerous studies have reported the synthesis and evaluation of pyrazole derivatives with potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. nih.govfrontiersin.org For example, a series of 5-aryl pyrazole-glucose hybrids demonstrated IC50 values ranging from 0.5 to 438.6 µM, compared to 750.0 µM for acarbose. nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme. nih.gov

15-Lipoxygenase (15-LOX) Inhibition: Pyrazole derivatives have also been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and oxidative stress-related diseases. nih.govnih.govtandfonline.com 15-LOX is involved in the production of pro-inflammatory lipid mediators. tandfonline.com Novel hybrids containing pyrazole and naphthalene (B1677914) moieties have been designed and shown to be potent 15-LOX inhibitors. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of the enzyme, preventing the substrate from accessing it. researchgate.net

| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|---|

| 5-Aryl pyrazole-glucose hybrids | 8g | 0.5 nih.gov | 750.0 nih.gov |

| Sulfonamide-based acyl pyrazoles | 5a | 1.13 ± 0.06 frontiersin.org | 35.1 ± 0.14 frontiersin.org |

| Pyrazole hydrazones | 3a | 360.4 ± 0.7 tandfonline.com | 875.85 ± 2.08 tandfonline.com |

| 3c | 370.3 ± 1.17 tandfonline.com |

While the provided search results focus heavily on other enzymatic targets, the broad spectrum of biological activities exhibited by pyrazole derivatives suggests their potential as inhibitors of metalloproteases and phospholipase A2. Further targeted research is needed to specifically elucidate the efficacy and mechanisms of this compound derivatives against these enzymes.

A significant area of research has been the evaluation of pyrazole derivatives as inhibitors of CYP121A1, a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov Inhibiting this enzyme represents a promising strategy for developing new anti-tuberculosis drugs.

Several series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and shown to bind to Mtb CYP121A1 and exhibit antimycobacterial activity. nih.govnih.gov For instance, in one study, imidazole derivatives displayed minimum inhibitory concentrations (MIC90) in the range of 3.95–12.03 μg/mL, while triazoles had MIC90 values between 4.35–25.63 μg/mL. nih.gov Binding affinity studies have shown that some of these derivatives bind to the enzyme with high affinity, comparable to its natural substrate. nih.gov Docking studies have further revealed that these pyrazole derivatives occupy a similar position in the active site as the natural substrate, effectively blocking its access. nih.gov

| Compound Series | Most Active Compound | MIC90 (µg/mL) | Binding Affinity (Kd, µM) |

|---|---|---|---|

| Imidazole derivatives | 11f | 3.95–12.03 | 11.73 (for 11f) nih.govnih.gov |

| Triazole derivatives | 12b | 4.35–25.63 | 5.13 (for 12b) nih.govnih.gov |

Other Pharmacological Activities of Pyrazole Derivatives

The structural versatility of the pyrazole nucleus has prompted extensive research into its derivatives for various pharmacological applications. researchgate.netmdpi.com These compounds have been investigated for their potential to treat a wide array of diseases, demonstrating activities that span from fighting infectious diseases to addressing complex neurological disorders.

Antitubercular Activity